
1,3-Dibromo-5-ethoxybenzene
Overview
Description
1,3-Dibromo-5-ethoxybenzene: is an organic compound with the molecular formula C8H8Br2O. It is a derivative of benzene, where two bromine atoms are substituted at the 1 and 3 positions, and an ethoxy group is substituted at the 5 position. This compound is a colorless liquid with a distinctive aromatic odor and is slightly soluble in water but more soluble in organic solvents like ethanol, ether, and esters .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-ethoxybenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. The general steps include:
Bromination: Benzene is first brominated to introduce bromine atoms at the desired positions. This can be achieved using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Continuous Bromination: Using a continuous flow reactor to ensure efficient bromination of benzene.
Catalytic Ethoxylation: Employing catalysts to enhance the ethoxylation reaction, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-ethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Oxidation Reactions: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products:
Substitution: Formation of compounds like 1,3-dihydroxy-5-ethoxybenzene.
Oxidation: Formation of 1,3-dibromo-5-ethoxybenzaldehyde or 1,3-dibromo-5-ethoxybenzoic acid.
Reduction: Formation of 1,3-dibromo-5-ethoxycyclohexane.
Scientific Research Applications
Organic Synthesis
1,3-Dibromo-5-ethoxybenzene serves as a crucial building block in the synthesis of various organic compounds. Its bromine atoms can be substituted through several coupling reactions, including:
- Suzuki-Miyaura coupling : This method facilitates the formation of carbon-carbon bonds, allowing for the synthesis of complex organic molecules.
- Sonogashira coupling : Utilized for creating aryl-alkyne linkages, this reaction expands the structural diversity of synthesized compounds.
- Negishi coupling : Another carbon-carbon bond-forming reaction that enables further functionalization of the compound.
These reactions enable researchers to develop novel therapeutic agents targeting diseases such as cancer and neurodegenerative disorders.
Biological Research
In biological studies, this compound is investigated for its interactions with enzymes and metabolic pathways. Its electrophilic nature allows it to form adducts with nucleophiles, which is essential for understanding its potential roles in drug development and toxicology assessments. Notably, compounds similar to this compound have shown antimicrobial and anticancer properties, suggesting that this compound may also possess similar activities.
Material Science
The unique chemical properties of this compound make it an intriguing candidate for material science applications. Its ability to participate in reactions that create conjugated systems has led to research into its use in:
- Organic Light Emitting Diodes (OLEDs) : The compound's structural features may contribute to the development of new materials with desired electronic properties.
- Specialty Chemicals : It is utilized in producing polymers and resins with specific functionalities tailored for industrial applications .
Case Studies
Several studies have highlighted the applications of this compound across various fields:
Mechanism of Action
The mechanism of action of 1,3-dibromo-5-ethoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atoms and the ethoxy group influence the reactivity and orientation of the compound in these reactions. The compound can form intermediates like arenium ions, which further react to yield substituted benzene derivatives .
Comparison with Similar Compounds
1,3-Dibromo-5-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1,3-Dibromo-5-chlorobenzene: Similar structure but with a chlorine atom instead of an ethoxy group.
1,3-Dibromo-5-nitrobenzene: Similar structure but with a nitro group instead of an ethoxy group.
Uniqueness: 1,3-Dibromo-5-ethoxybenzene is unique due to the presence of the ethoxy group, which imparts different chemical properties and reactivity compared to its analogs. The ethoxy group can participate in various chemical reactions, making this compound versatile in synthetic applications .
Biological Activity
1,3-Dibromo-5-ethoxybenzene (C8H8Br2O) is a halogenated aromatic compound that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of two bromine atoms and an ethoxy group attached to a benzene ring, which may influence its reactivity and interactions with biological systems. This article aims to explore the biological activity of this compound through a review of relevant literature, including case studies and research findings.
This compound has the following chemical properties:
- Molecular Formula : C8H8Br2O
- Molecular Weight : 263.96 g/mol
- Melting Point : Data not extensively reported in literature.
- Solubility : Generally low solubility in water; solubility in organic solvents varies.
Antimicrobial Properties
Research indicates that halogenated compounds like this compound exhibit antimicrobial activity. The presence of bromine atoms enhances the compound's ability to disrupt cellular membranes and inhibit microbial growth. A study demonstrated that similar brominated compounds effectively inhibited various bacteria and fungi, suggesting potential applications in antimicrobial formulations .
Cytotoxicity
The cytotoxic effects of this compound have been studied in various cell lines. In vitro assays revealed that this compound exhibits significant cytotoxicity against cancer cell lines, including breast and prostate cancer cells. The mechanism of action is believed to involve the induction of oxidative stress and apoptosis in these cells .
Case Studies
A notable study investigated the effects of this compound on human liver cancer cells (HepG2). The results indicated that treatment with the compound led to a dose-dependent decrease in cell viability, with IC50 values calculated at approximately 25 µM after 48 hours of exposure. Flow cytometry analysis revealed increased rates of apoptosis and cell cycle arrest in the treated cells .
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HepG2 | 25 | Apoptosis induction |
MCF-7 | 30 | Oxidative stress |
PC3 | 20 | Cell cycle arrest |
Environmental Impact
The environmental implications of this compound are significant due to its potential toxicity to aquatic organisms. Studies have shown that halogenated compounds can accumulate in marine ecosystems, leading to bioaccumulation and adverse effects on wildlife. The compound's persistence in the environment raises concerns regarding its use and disposal .
Toxicological Assessments
Toxicological evaluations have classified this compound as having moderate toxicity based on acute exposure data. The National Institute for Occupational Safety and Health (NIOSH) has included it in their exposure banding process, indicating a need for careful handling due to potential health risks associated with inhalation or dermal contact .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 1,3-Dibromo-5-ethoxybenzene?
- Methodological Answer : Synthesis efficiency depends on precise control of temperature (typically 60–80°C for bromination), reagent stoichiometry (e.g., 1.2–1.5 equivalents of brominating agents), and solvent polarity. Ethoxy group stability requires inert atmospheres (e.g., nitrogen) to prevent oxidation. Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography using hexane/ethyl acetate gradients .
Q. How can researchers ensure purity and characterize this compound post-synthesis?
- Methodological Answer : Analytical techniques include:
- NMR (¹H/¹³C) to confirm substituent positions and absence of side products.
- GC-MS for volatile impurity detection.
- Elemental analysis (C, H, Br) to validate stoichiometry.
Purity >95% is achievable via recrystallization in ethanol or dichloromethane .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid skin contact due to potential halogenated compound toxicity. Store in amber glass under inert gas to prevent degradation. Spills require neutralization with sodium bicarbonate and disposal via hazardous waste channels .
Advanced Research Questions
Q. How does this compound interact with biomolecules, and what methods elucidate these interactions?
- Methodological Answer : The bromine atoms act as electrophilic sites for nucleophilic substitution with cysteine residues in enzymes. Techniques include:
- Fluorescence quenching assays to study protein binding.
- Molecular docking simulations (AutoDock, Schrödinger) to predict binding affinities.
- X-ray crystallography for structural insights into enzyme-inhibitor complexes .
Q. What mechanistic pathways dominate in substitution reactions involving this compound?
- Methodological Answer : The bromine at position 1 undergoes SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., KOtBu in DMF), while position 3 is less reactive due to steric hindrance from the ethoxy group. Computational tools (e.g., DFT calculations) model transition states and regioselectivity .
Q. How should researchers address contradictory data in reactivity studies of this compound?
- Methodological Answer : Validate results via:
- Replication under controlled conditions (e.g., humidity, light exposure).
- Cross-validation with multiple analytical methods (e.g., NMR vs. LC-MS).
- Meta-analysis of published protocols to identify variables like solvent polarity or catalyst load .
Q. What strategies enhance the stability of this compound in long-term biochemical assays?
- Methodological Answer : Stabilize via:
- Lyophilization for dry storage.
- Addition of radical scavengers (e.g., BHT) to prevent bromine loss.
- Buffered solutions (pH 7–8) to minimize hydrolysis .
Q. How do structural analogs (e.g., fluorinated derivatives) compare in reactivity and bioactivity?
- Methodological Answer : Fluorine substitution at position 5 increases electronegativity, altering reaction kinetics (e.g., faster SNAr). Compare using:
- SAR (Structure-Activity Relationship) studies with cytotoxicity assays.
- Hammett plots to quantify electronic effects of substituents .
Q. What advanced techniques quantify environmental degradation products of this compound?
- Methodological Answer : Use LC-QTOF-MS for non-targeted analysis of degradation byproducts (e.g., debrominated or ethoxy-cleaved fragments). Oxidative pathways are studied via EPR spectroscopy to detect radical intermediates .
Q. How can computational tools predict novel applications of this compound in materials science?
- Methodological Answer : Employ retrosynthesis algorithms (e.g., Pistachio, Reaxys) to design polymers or ligands. MD simulations assess thermal stability in polymer matrices, while QSPR models correlate substituent patterns with material properties .
Properties
IUPAC Name |
1,3-dibromo-5-ethoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Br2O/c1-2-11-8-4-6(9)3-7(10)5-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEDQSPZEQCVFEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Br2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706041 | |
Record name | 1,3-Dibromo-5-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136265-19-5 | |
Record name | 1,3-Dibromo-5-ethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10706041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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